3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione
Description
Properties
CAS No. |
22855-59-0 |
|---|---|
Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-ethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H12BrNO2/c1-2-14-11(15)7-10(12(14)16)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3 |
InChI Key |
SKUVHUHIBWHUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Intermolecular Cascade Annulation
This compound participates in [3+3] annulation reactions with α,β-unsaturated ketones to form dihydrobenzo[b] naphthyridine-ylidene-pyrrolidinetriones.
Example Reaction:
Reaction with (E)-1-phenyl-3-(phenylamino)prop-2-en-1-one under Cs₂CO₃/DMF at 80°C yields (E)-4-(1-(3-bromophenyl)-2-phenylbenzo naphthyridin-4(1H)-ylidene)-1-ethylpyrrolidine-2,3,5-trione (70% yield) .
Reduction of Maleimide Core
The maleimide ring undergoes selective reduction under controlled conditions.
Example Reaction:
Treatment with NaBH₄/BF₃·Et₂O in THF at -20°C to 45°C reduces the 2,5-dione to a pyrrolidine alcohol derivative (64% yield) .
Key Data:
-
1H NMR (CDCl₃): δ 7.43–7.35 (m, 5H), 4.42–4.16 (m, 2H), 4.08 (s, 2H) .
-
Purification: Flash chromatography (silica gel, Et₂O/pentane) .
Functionalization via Amine Addition
The maleimide ring reacts with amines to form amino-substituted derivatives.
Example Synthesis:
3-((3-Bromophenyl)amino)-1-ethyl-1H-pyrrole-2,5-dione is synthesized via condensation of dimethyl but-2-ynedioate with 3-bromoaniline and ethylamine in ethanol (48% yield) .
| Step | Detail |
|---|---|
| Condensation | Ethanol, room temperature, 4 hours |
| Workup | Recrystallization (petroleum ether/ethanol) |
| 1H NMR (DMSO): | δ 10.03 (s, 1H), 8.21 (d, J = 1.4 Hz, 1H) |
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Yield | Application |
|---|---|---|---|
| Cascade Annulation | Cs₂CO₃, DMF, 80°C | 70% | Heterocycle synthesis |
| Maleimide Reduction | NaBH₄, BF₃·Et₂O, THF | 64% | Alcohol derivative formation |
| Amine Condensation | Ethylamine, ethanol | 48% | Amino-functionalized analogs |
Scientific Research Applications
3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Substituent Effects on Activity
Bromophenyl Position :
- The 3-bromophenyl group in the target compound and its analogs (e.g., ) is associated with anticonvulsant activity, whereas 4-bromophenyloxy derivatives (e.g., ) target GABA-transaminase. The meta-substitution (3-position) may enhance receptor binding specificity in neurological targets.
- In chalcone derivatives, the 3-bromophenyl group contributes to cytotoxicity, though its role in pyrrolidine-2,5-dione derivatives remains underexplored .
N1 Substituents :
Linker Modifications :
- Propyl linkers in pyrrolidine-2,5-dione derivatives (e.g., compound 4 in ) show superior anticonvulsant activity (ED₅₀ = 62.14 mg/kg) compared to acetamide linkers, suggesting flexibility and hydrophobicity are key for efficacy .
Biological Activity
3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione is a compound belonging to the pyrrolidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that pyrrolidine dithiocarbamate complexes could induce apoptosis in tumor cells by inhibiting proteasomal activity, suggesting a mechanism that could be relevant for this compound as well .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Potential proteasome inhibition |
| Pyrrolidine dithiocarbamate-zinc(II) complex | Various human cancer cells | 10.5 | Induces apoptosis via proteasome inhibition |
VEGFR-2 Inhibition
The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its role in angiogenesis. In silico studies have suggested that compounds similar to this compound may effectively inhibit VEGFR-2. For instance, molecular docking studies indicated favorable binding interactions with key residues in the VEGFR-2 enzyme .
Table 2: VEGFR-2 Inhibition Studies
| Compound | Binding Affinity (kcal/mol) | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | In silico studies |
| Sorafenib | -40.38 | 35 | Comparative study |
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is significantly influenced by their structural features. The presence of electron-withdrawing groups like bromine enhances the compound's reactivity and binding affinity to biological targets. Studies have shown that modifications at the pyrrolidine ring can lead to variations in potency against different biological targets .
Case Studies
- Anticonvulsant Activity : A related study synthesized new N-Mannich bases from pyrrolidine derivatives and assessed their anticonvulsant activity. The findings indicated that structural modifications could enhance efficacy against seizures .
- Molecular Docking Studies : Computational studies have been employed to predict the binding modes of various pyrrolidine derivatives to enzymes like VEGFR-2, providing insights into their potential as therapeutic agents .
Q & A
Q. What are the common synthetic routes for 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, bromophenyl-substituted pyrrolidine dione derivatives are often prepared by reacting brominated aryl precursors with ethylamine derivatives under basic conditions. A general method involves alkylation of the pyrrolidine nitrogen using ethyl halides in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) . Evidence from analogous compounds also highlights the use of chalcone intermediates and Michael addition reactions for functionalization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : For confirming substituent positions and purity. For example, ¹H NMR (400 MHz) can resolve ethyl group protons (δ ~1.2–1.4 ppm for CH₃ and δ ~3.5–4.0 ppm for CH₂) and aromatic protons from the bromophenyl moiety .
- X-ray crystallography : To determine solid-state conformation and bond angles. Studies on related pyrrolidine diones, such as (E)-3-(Oxolan-2-ylidene)-1-phenyl-pyrrolidine-2,5-dione, use this to validate stereochemistry .
Q. What are the typical purification methods post-synthesis?
Recrystallization using aqueous ethanol or methanol is widely employed, as seen in the isolation of similar compounds after Michael addition reactions . Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for removing unreacted brominated precursors or byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the ethyl group at the N1 position?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the pyrrolidine nitrogen.
- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve alkylation efficiency .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .
Q. How can discrepancies between NMR and crystallography data be resolved?
Discrepancies (e.g., bond angles or rotational isomers) may arise due to dynamic effects in solution vs. static solid-state structures. To address this:
Q. What strategies address regioselectivity challenges in electrophilic substitutions on the pyrrolidine ring?
Regioselectivity is influenced by:
- Directing groups : Electron-withdrawing substituents (e.g., bromine) on the phenyl ring can direct electrophiles to specific positions.
- Reaction conditions : Lewis acids like AlCl₃ may enhance selectivity during Friedel-Crafts alkylation .
- Steric effects : Bulky groups (e.g., ethyl at N1) can block certain positions, as observed in substituted pyrrolidine diones .
Q. How to design experiments to study the compound’s stability under varying pH and temperature?
- Accelerated stability studies : Expose the compound to pH 3–9 buffers at 40–60°C and monitor degradation via HPLC.
- Kinetic analysis : Use Arrhenius plots to predict shelf-life under standard conditions.
- Mass spectrometry : Identify degradation products (e.g., hydrolysis of the dione ring) .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data for bromine substitution patterns?
If NMR suggests para-substitution but crystallography indicates meta-substitution:
- Verify synthetic steps (e.g., cross-check starting material purity, as seen in ).
- Use NOESY or HSQC NMR to confirm spatial proximity of substituents.
- Re-examine X-ray data for potential crystallographic disorder or twinning .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
